molecular formula C10H22O B8151692 7,7-dimethyloctan-1-ol

7,7-dimethyloctan-1-ol

Cat. No.: B8151692
M. Wt: 158.28 g/mol
InChI Key: RYFZXYQQFYLUHM-UHFFFAOYSA-N
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Description

7,7-dimethyloctan-1-ol, also known as 3,7-Dimethyl-1-octanol, is an organic compound with the molecular formula C10H22O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon chain. This compound is also known by other names such as Citronellol, dihydro-; Dihydrocitronellol; and Geraniol tetrahydride . It is commonly used in the fragrance industry due to its pleasant scent.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethyloctan-1-ol can be achieved through the hydrogenation of citronellol using a nickel-based catalyst supported on natural zeolite (Ni/ZAB). The catalyst is prepared by impregnating nickel onto natural zeolite. The hydrogenation reaction is carried out at an optimum temperature of 200°C and a pressure of 20 bar for 3 hours, resulting in a yield of approximately 51.97% .

Industrial Production Methods: In industrial settings, the production of this compound involves similar hydrogenation processes, often utilizing advanced catalytic systems to enhance yield and selectivity. The use of heterogeneous catalysts and controlled reaction conditions ensures efficient production on a larger scale.

Chemical Reactions Analysis

Types of Reactions: 7,7-dimethyloctan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.

    Reduction: The compound can be reduced to form alkanes.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for halogenation.

Major Products:

    Oxidation: Formation of 7,7-Dimethyl-1-octanal.

    Reduction: Formation of 7,7-Dimethyloctane.

    Substitution: Formation of 7,7-Dimethyl-1-octyl halides.

Scientific Research Applications

7,7-dimethyloctan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7-dimethyloctan-1-ol involves its interaction with sensory receptors, particularly in the olfactory system. The compound’s molecular structure allows it to bind to specific receptors, triggering a sensory response that is perceived as a pleasant scent. Additionally, its chemical properties enable it to participate in various biochemical pathways, influencing cellular processes and metabolic activities .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific hydrogenation level, which imparts distinct chemical and sensory properties. Its stability and pleasant scent make it a valuable compound in the fragrance industry, distinguishing it from other similar compounds.

Properties

IUPAC Name

7,7-dimethyloctan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O/c1-10(2,3)8-6-4-5-7-9-11/h11H,4-9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYFZXYQQFYLUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CCCCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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